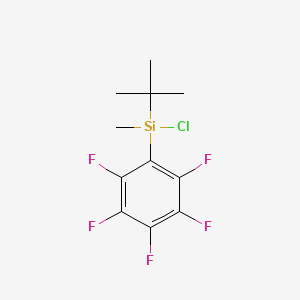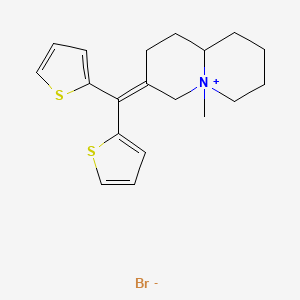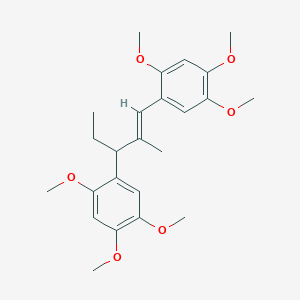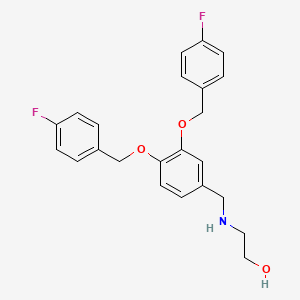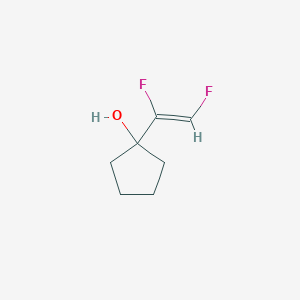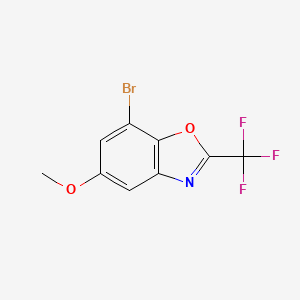
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with bromine, methoxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Substituents: The bromine, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation can be performed using methanol in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzoxazole derivatives.
科学的研究の応用
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
5-Methoxy-2-(trifluoromethyl)-1,3-benzoxazole: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.
7-Bromo-2-(trifluoromethyl)-1,3-benzoxazole: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
7-Bromo-5-methoxy-1,3-benzoxazole: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.
Uniqueness
The presence of bromine, methoxy, and trifluoromethyl groups in 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole imparts unique properties, such as enhanced lipophilicity, specific electronic effects, and potential for diverse chemical modifications. These attributes make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H5BrF3NO2 |
|---|---|
分子量 |
296.04 g/mol |
IUPAC名 |
7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NO2/c1-15-4-2-5(10)7-6(3-4)14-8(16-7)9(11,12)13/h2-3H,1H3 |
InChIキー |
GXDRIOMGIOQIPS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)Br)OC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
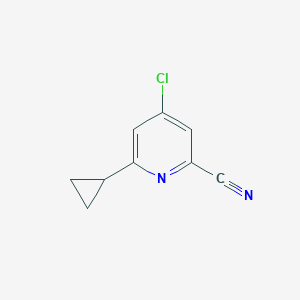
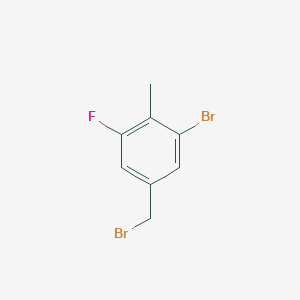
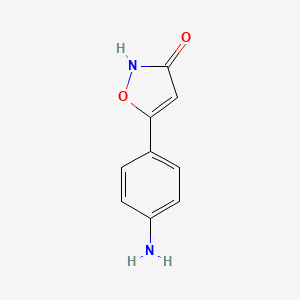


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)

